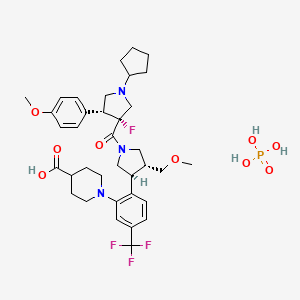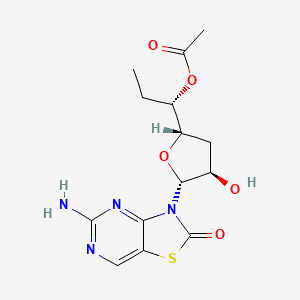
5-Isoquinolinamine, 6-(fluoro-18F)-3-(1H-pyrrolo(2,3-C)pyridin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florquinitau F18: is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is primarily utilized to image the brain and estimate the density and distribution of aggregated tau neurofibrillary tangles, which are a hallmark of Alzheimer’s disease . This compound is also known by other names such as 18F-AV-1451 and 18F-T807 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Florquinitau F18 is synthesized by incorporating a radioactive fluorine isotope, Fluorine-18, into a small indole molecule . The synthesis involves the nucleophilic substitution of a leaving group (such as a tosylate) with Fluorine-18 . The reaction is typically carried out in anhydrous conditions to prevent the hydrolysis of the intermediate compounds .
Industrial Production Methods: The industrial production of Florquinitau F18 involves the use of cyclotrons to produce Fluorine-18. The radioactive isotope is then incorporated into the precursor molecule through automated synthesis modules . The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: Florquinitau F18 primarily undergoes nucleophilic substitution reactions during its synthesis . It does not typically undergo oxidation or reduction reactions due to the stability of the fluorine-carbon bond .
Common Reagents and Conditions:
Reagents: Fluorine-18, precursor molecule with a leaving group (e.g., tosylate), anhydrous solvents.
Conditions: Anhydrous conditions, controlled temperature, and use of automated synthesis modules.
Major Products: The major product of the synthesis is Florquinitau F18, which is then purified to remove any by-products or unreacted starting materials .
Scientific Research Applications
Florquinitau F18 has several scientific research applications, particularly in the field of medical imaging:
Mechanism of Action
Florquinitau F18 works by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain . The compound’s radioactive fluorine isotope emits positrons, which are detected by PET scanners to create detailed images of the brain . This allows for the visualization of tau pathology, which is a key indicator of Alzheimer’s disease .
Comparison with Similar Compounds
Florquinitau F18 is unique in its ability to selectively bind to tau proteins and provide detailed imaging of tau pathology in the brain . Similar compounds include:
Flortaucipir F-18: Another tau imaging agent used in PET scans.
18F-RO948: A next-generation tau radioligand used for imaging tauopathy.
18F-MK6240: A tau radioligand used in PET imaging for Alzheimer’s disease.
Florquinitau F18 stands out due to its high specificity and ability to provide clear images of tau pathology, making it a valuable tool in the diagnosis and study of Alzheimer’s disease .
Properties
CAS No. |
1841444-25-4 |
|---|---|
Molecular Formula |
C16H11FN4 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
6-(18F)fluoranyl-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |
InChI |
InChI=1S/C16H11FN4/c17-13-2-1-11-8-20-15(7-12(11)16(13)18)21-6-4-10-3-5-19-9-14(10)21/h1-9H,18H2/i17-1 |
InChI Key |
KAXAUWZJVWGFDO-SJPDSGJFSA-N |
Isomeric SMILES |
C1=CC(=C(C2=CC(=NC=C21)N3C=CC4=C3C=NC=C4)N)[18F] |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)N3C=CC4=C3C=NC=C4)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)
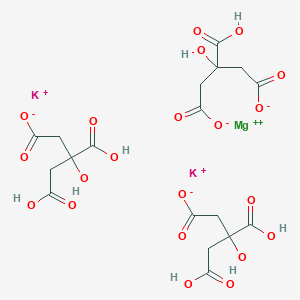
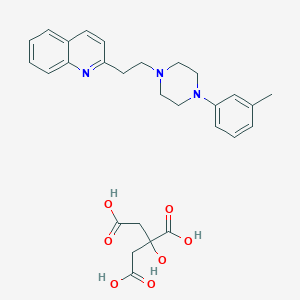


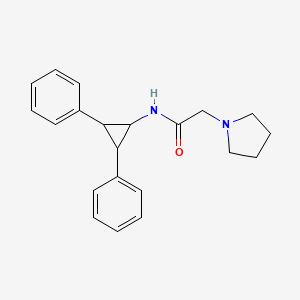
![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)
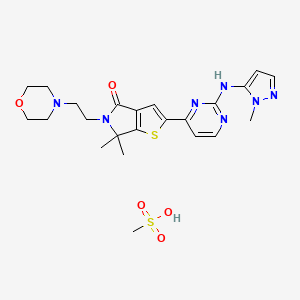

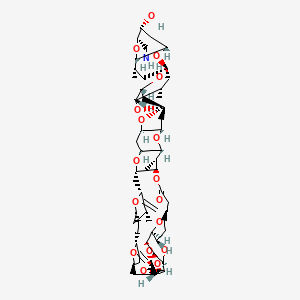
![[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10860291.png)
![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)
